2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C12H14BCl2FO2. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-5-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include phenols, reduced boronic acids, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate the transfer of functional groups in cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily those of palladium-catalyzed coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-fluorophenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,3-Dichloro-5-fluorophenylboronic ester
Uniqueness
Compared to similar compounds, 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structural features, such as the presence of both chlorine and fluorine atoms, contribute to its distinct reactivity profile and make it a valuable reagent in synthetic organic chemistry .
Properties
Molecular Formula |
C12H14BCl2FO2 |
---|---|
Molecular Weight |
291.0 g/mol |
IUPAC Name |
2-(2,3-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3 |
InChI Key |
WADCXMXRRQVTOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.